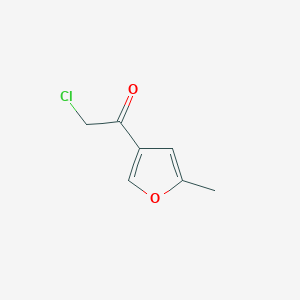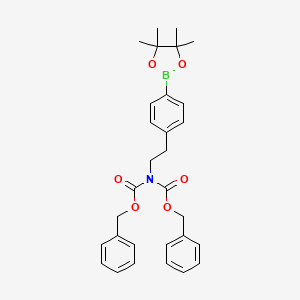![molecular formula C16H10BrN3O B2569592 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile CAS No. 476211-08-2](/img/no-structure.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen
- The compound serves as a versatile building block for organic synthesis. Researchers have developed a general, cost-effective method to synthesize (1H-benzo[d]imidazol-2-yl)(phenyl)methanone using this compound and an aromatic aldehyde with o-phenylenediamine. The reaction occurs in the presence of N,N-dimethylformamide/sulfur, leading to the formation of C–N bonds .
- A derivative of this compound, known as probe 2 , exhibits high selectivity and sensitivity toward Fe^3+ ions. Upon Fe^3+ binding, the solution undergoes a noticeable color change, and both UV absorption and fluorescence intensity increase significantly. This property makes it useful for metal-ion sensing applications .
- Researchers have designed a therapeutic active Pd(II) complex using the ligand derived from this compound. The ligand, (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone , forms stable complexes with palladium. These complexes were characterized and evaluated for their tumor inhibitory activity .
- Considering the coordination advantages of N-heterocyclic carboxylate ligands, researchers have explored the use of this compound as a multifunctional ligand in constructing MOFs. These MOFs could potentially be used for proton conduction research .
Organic Synthesis and C–N Bond Formation
Metal-Ion Sensing and Fluorescence Response
Tumor Inhibitory Activity
Metal-Organic Frameworks (MOFs) for Proton Conduction
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile' involves the synthesis of the intermediate 2-(1H-benzo[d]imidazol-2(3H)-yl)-3-(2-bromophenyl)propanenitrile, followed by the addition of a methyl group to the carbonyl group of the nitrile using a Grignard reagent, and then oxidation of the resulting alcohol to form the final product.", "Starting Materials": [ "2-bromobenzaldehyde", "o-phenylenediamine", "acetonitrile", "methylmagnesium bromide", "sodium chloride", "sodium sulfate", "potassium permanganate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-bromobenzaldehyde and o-phenylenediamine in acetonitrile to form 2-(1H-benzo[d]imidazol-2(3H)-yl)-3-(2-bromophenyl)propanenitrile", "Step 2: Addition of methylmagnesium bromide to the carbonyl group of the nitrile to form the corresponding alcohol", "Step 3: Oxidation of the alcohol using potassium permanganate in sodium hydroxide solution to form the final product, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile", "Step 4: Purification of the final product using hydrochloric acid, diethyl ether, sodium chloride, sodium sulfate, and water" ] } | |
CAS-Nummer |
476211-08-2 |
Produktname |
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile |
Molekularformel |
C16H10BrN3O |
Molekulargewicht |
340.18 |
IUPAC-Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H10BrN3O/c17-12-6-2-1-5-10(12)15(21)11(9-18)16-19-13-7-3-4-8-14(13)20-16/h1-8,21H,(H,19,20)/b15-11- |
InChI-Schlüssel |
ICIGSDFVWHZLID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2569509.png)


![4-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2569514.png)


![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2569517.png)

![5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol](/img/structure/B2569520.png)


![N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B2569524.png)

